molecular formula C22H25FN2O3 B2942109 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone CAS No. 941985-28-0

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

Cat. No. B2942109
M. Wt: 384.451
InChI Key: HVRZCKRGGBNHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.451. The purity is usually 95%.
BenchChem offers high-quality 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A range of compounds, including those with piperazine and morpholine moieties, have been synthesized using methods that could potentially apply to the target compound. For instance, enaminones were synthesized and used to produce dihydropyrimidinone derivatives with good yields, showcasing efficient synthesis methods that could be relevant for creating derivatives of the specified compound (M. A. Bhat et al., 2018). Similarly, novel syntheses involving the condensation reactions and characterization by spectroscopic techniques have been detailed, providing a foundation for the synthesis and analysis of related compounds (C. Sanjeevarayappa et al., 2015).

Structural Analysis and Applications

The structural analysis of compounds bearing similarities, such as fluorophenyl and piperazine groups, has been extensively studied, providing insights into molecular configurations and potential pharmacological applications. For example, the synthesis, spectroscopic characterization, and structural analysis through X-ray crystallography have been reported, along with evaluations of cytotoxicity, offering a pathway to understanding the biological relevance of similar compounds (M. Govindhan et al., 2017).

Pharmacological Potential

The exploration of compounds for pharmacological uses, particularly those with specific molecular frameworks, has been a significant area of research. For instance, studies on butyrophenones with affinity for dopamine and serotonin receptors indicate the potential therapeutic applications of structurally related compounds in treating psychological disorders (E. Raviña et al., 2000). Additionally, the evaluation of compounds for antibacterial and antimycobacterial activities, as well as cytotoxicity studies, demonstrates the broad spectrum of research applications for similar chemical entities (Gulshan Gurunani et al., 2022).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-22(2)14-16-4-3-5-19(21(16)28-22)27-15-20(26)25-12-10-24(11-13-25)18-8-6-17(23)7-9-18/h3-9H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRZCKRGGBNHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.